2-Hydroxymethyl-3-methylpyridine

Overview

Description

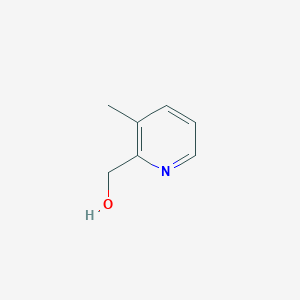

2-Hydroxymethyl-3-methylpyridine is an organic compound with the molecular formula C7H9NO It is a derivative of pyridine, characterized by the presence of a hydroxymethyl group at the second position and a methyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the second position. The reaction typically proceeds as follows:

Reactants: 3-methylpyridine, formaldehyde

Conditions: Basic conditions (e.g., sodium hydroxide)

Reaction: [ \text{3-methylpyridine} + \text{formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxymethyl-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in 2-carboxy-3-methylpyridine.

Reduction: The compound can be reduced to form 2-methyl-3-methylpyridine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 2-carboxy-3-methylpyridine

Reduction: 2-methyl-3-methylpyridine

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-Hydroxymethyl-3-methylpyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structural properties enhance bioactivity, making it particularly valuable in developing drugs for neurological disorders. The compound has been associated with neuroprotective effects in various studies, indicating potential therapeutic applications in treating conditions like ischemic brain injury and other neurodegenerative diseases .

Case Study: Neuroprotective Effects

Research has demonstrated that derivatives of this compound exhibit neuroprotective properties in animal models of stroke. For instance, compounds derived from this pyridine have shown efficacy in reducing brain edema and improving recovery outcomes after hemorrhagic stroke .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in pest control is coupled with a reduced environmental impact compared to traditional chemicals. This compound contributes to developing safer and more sustainable agricultural practices .

Data Table: Agrochemical Applications

| Agrochemical | Function | Environmental Impact |

|---|---|---|

| Herbicides | Weed control | Low toxicity to non-target species |

| Fungicides | Disease prevention | Biodegradable residues |

Analytical Chemistry

The compound is also employed as a reagent in analytical chemistry. It aids in detecting and quantifying metal ions in environmental samples, which is crucial for monitoring pollution levels and ensuring compliance with environmental regulations .

Example Application: Metal Ion Detection

In various studies, this compound has been used to develop methods for the accurate detection of heavy metals in water samples, contributing to environmental safety initiatives.

Food Industry

In the food sector, this compound acts as a flavoring agent and preservative. Its ability to enhance taste and extend shelf life makes it beneficial for food manufacturers and consumers alike .

Case Study: Flavor Enhancement

A study highlighted the use of this compound in enhancing the flavor profile of processed foods while maintaining safety standards for consumption.

Material Science

The compound finds applications in material science, particularly in developing specialty polymers and coatings. These materials exhibit improved durability and resistance to environmental stressors, making them suitable for industries like automotive and construction .

Data Table: Material Applications

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Specialty Polymers | Coatings | Durability, weather resistance |

| Composite Materials | Automotive parts | Lightweight, high strength |

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-3-methylpyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, influencing their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- 3-Hydroxy-2-methylpyridine

- 2-Methyl-3-pyridinol

- 2-Hydroxypyridine

Comparison: 2-Hydroxymethyl-3-methylpyridine is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridine ring This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds

Biological Activity

2-Hydroxymethyl-3-methylpyridine (HMMP) is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is characterized by a hydroxymethyl group at the 2-position and a methyl group at the 3-position of the pyridine ring. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological applications.

- Molecular Formula : C_7H_9N_O

- Molecular Weight : 137.15 g/mol

- IUPAC Name : this compound

The biological activity of HMMP is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The hydroxymethyl group can participate in hydrogen bonding, which may enhance the binding affinity to target proteins, while the methyl group can influence the lipophilicity and overall pharmacokinetics of the compound.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including HMMP, exhibit antimicrobial properties. A study highlighted that related compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae and Klebsiella pneumoniae .

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| HMMP | Bacillus cereus | 16 |

| HMMP | Candida albicans | 18 |

Neuroprotective Effects

In animal models, HMMP has shown promising neuroprotective effects. Research involving ischemic brain injury models indicated that compounds similar to HMMP could reduce neuronal damage and improve recovery outcomes . These findings suggest a potential role for HMMP in treating neurodegenerative diseases.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that HMMP can inhibit H+-K+ ATPase activity, which is crucial for gastric acid secretion regulation. This property positions HMMP as a potential therapeutic agent for gastrointestinal disorders .

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of several pyridine derivatives, including HMMP. The results showed that HMMP exhibited significant antibacterial activity against Bacillus cereus and Candida albicans, with effective concentrations leading to notable reductions in microbial viability .

Neuroprotection in Ischemic Models

In an experimental setup involving rats subjected to induced ischemic conditions, administration of HMMP led to a marked decrease in neurological deficits compared to control groups. The protective effect was attributed to the compound's ability to modulate oxidative stress and inflammation in neuronal tissues .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Hydroxymethyl-3-methylpyridine, and how do they influence experimental design?

- Methodological Answer : Prioritize determining molecular weight (e.g., via mass spectrometry, as seen for structurally similar compounds like 3-Hydroxy-2-methylpyridine [109.128 g/mol, ), solubility (e.g., in methanol/ethanol as noted for 2-amino-3-hydroxypyridine ), and stability under normal conditions (non-reactive with acids/bases unless exposed to strong oxidizing agents ). Use spectral data (FT-IR, Raman) to confirm functional groups, referencing protocols from copper(II) complex studies .

Q. How can researchers optimize synthesis protocols for this compound derivatives?

- Methodological Answer : Adapt methodologies from related pyridine derivatives. For example, hydrogenation of methylpyridine carboxylates using PtO₂ or Pd/C catalysts (as in ) can guide reduction steps. Monitor reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, and validate purity via HPLC (≥99% purity standards, as in ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard mitigation strategies outlined in safety data sheets (SDS):

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 warnings ).

- Ventilation : Use fume hoods to minimize inhalation risks (H335 ).

- Waste Management : Segregate and dispose of chemical waste via certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl or methyl groups) affect the coordination chemistry of this compound in metal complexes?

- Methodological Answer : Conduct crystallographic studies to analyze bonding modes, as demonstrated for copper(II) complexes with hydroxyl-pyridine ligands . Compare stability constants and spectral shifts (UV-Vis, EPR) to evaluate electron-donating effects of substituents. Computational modeling (DFT) can predict ligand geometries and electronic properties .

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., FT-IR vs. Raman peak assignments) by cross-referencing with high-purity standards and theoretical simulations. For instance, conflicting TGA and magnetic data in metal complexes may arise from polymorphic variations or hydration states—characterize these via X-ray diffraction and elemental analysis .

Q. How can researchers design experiments to probe the reactivity of this compound under varying pH conditions?

- Methodological Answer : Use pH-dependent stability assays:

- Acidic Conditions : Test for esterification or dehydration reactions (e.g., conversion to pyridine carboxylates ).

- Basic Conditions : Monitor hydroxyl group deprotonation and nucleophilic substitution (e.g., alkylation with chloromethylphenylpyridine derivatives ).

Q. What are the challenges in scaling up this compound synthesis while maintaining reproducibility?

- Methodological Answer : Address batch variability by standardizing:

- Catalyst Loadings : Optimize Pd/C or PtO₂ ratios for hydrogenation steps .

- Purification : Implement gradient elution in column chromatography to isolate high-purity fractions (>99% ).

- Documentation : Track reaction parameters (time, temperature, solvent ratios) to identify critical control points .

Q. Data Contradiction and Conflict Analysis

Q. How should researchers interpret conflicting toxicity data for this compound analogs?

- Methodological Answer : Reconcile discrepancies (e.g., acute oral toxicity Category 4 vs. incomplete data in ) by:

- Comparative Toxicology : Cross-reference with structurally similar compounds (e.g., 2-amino-3-methylpyridine ).

- In Silico Modeling : Use QSAR tools to predict LD₅₀ values and validate with in vitro assays (e.g., Ames test ).

Q. What experimental evidence supports or refutes the proposed tautomeric forms of this compound?

- Methodological Answer : Use isotopic labeling (²H/¹⁸O) in NMR studies to track proton exchange dynamics. Compare experimental results with computational predictions (e.g., DFT-based tautomer stability ).

Q. Methodological Best Practices

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

Properties

IUPAC Name |

(3-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-2-4-8-7(6)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDAPUOXXWLLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363870 | |

| Record name | 2-Hydroxymethyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63071-09-0 | |

| Record name | 2-Hydroxymethyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylpyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.